cyclohexyl 4-(isonicotinoylamino)benzoate
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Overview
Description
Cyclohexyl 4-(isonicotinoylamino)benzoate is an organic compound with the molecular formula C19H20N2O3 It is a derivative of benzoic acid and isonicotinic acid, featuring a cyclohexyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl 4-(isonicotinoylamino)benzoate typically involves the esterification of 4-(isonicotinoylamino)benzoic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 4-(isonicotinoylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(isonicotinoylamino)benzoic acid and cyclohexanol.
Reduction: The nitro group in the isonicotinoyl moiety can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed:
Hydrolysis: 4-(isonicotinoylamino)benzoic acid and cyclohexanol.
Reduction: Cyclohexyl 4-(aminonicotinoylamino)benzoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclohexyl 4-(isonicotinoylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of cyclohexyl 4-(isonicotinoylamino)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or modulating the activity of target proteins.
Comparison with Similar Compounds
Cyclohexyl 4-(isonicotinoylamino)benzoate can be compared with other similar compounds, such as:
Cyclohexyl 4-aminobenzoate: Lacks the isonicotinoyl group, resulting in different chemical and biological properties.
4-(isonicotinoylamino)benzoic acid: Lacks the cyclohexyl ester group, affecting its solubility and reactivity.
Cyclohexyl 4-(aminonicotinoylamino)benzoate:
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
cyclohexyl 4-(pyridine-4-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(14-10-12-20-13-11-14)21-16-8-6-15(7-9-16)19(23)24-17-4-2-1-3-5-17/h6-13,17H,1-5H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOOSFGUHCOASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641560 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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